4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIIGVOOWVTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine typically involves the reaction of morpholine with pyridazin-3-yloxy-pyrrolidin-1-yl-methanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of new compounds with potential therapeutic applications.
Biology: Employed in studies to understand biological processes and interactions at the molecular level.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its pharmacological properties.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine with structurally related morpholine derivatives, emphasizing key functional groups, synthesis challenges, and applications.
Key Structural and Functional Differences:
Heterocyclic Diversity :
- The target compound’s pyridazine-pyrrolidine system contrasts with VPC-14449’s bromoimidazole-thiazole and the naphthyridine derivative’s pyrazole-naphthyridine core. These differences influence electronic properties, solubility, and target binding .
- Dimethomorph’s chlorophenyl and propenyl groups prioritize hydrophobicity for fungicidal activity, unlike the polar pyridazine in the target compound .
Synthesis Challenges: VPC-14449’s bromine positional isomers (2,4- vs. 4,5-dibromo) demonstrate how minor structural errors can alter spectroscopic profiles and biological activity . The naphthyridine derivative’s polymorphic purity underscores the importance of crystallization conditions in pharmaceutical manufacturing .
Applications :
- Pyridazine and pyrrolidine in the target compound suggest kinase or protease inhibition, whereas dimethomorph’s aromatic groups align with agrochemical design .
- VPC-14449’s bromoimidazole may confer DNA-binding or cytotoxic properties, akin to other imidazole-based therapeutics .
Research Findings:
- Structural Accuracy : Misassignment in VPC-14449’s synthesis () highlights the necessity of rigorous analytical validation for morpholine derivatives.
- Polymorphism : The naphthyridine derivative’s polymorphic form B () suggests that the target compound’s pyridazine group may similarly influence crystallinity, impacting bioavailability.
- Agrochemical Relevance : Dimethomorph’s success as a fungicide () implies that substituting the target compound’s pyridazine with hydrophobic groups could redirect its application to pest control.
Biological Activity
4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 278.31 g/mol. The compound features a morpholine ring, a pyridazin-3-yloxy group, and a pyrrolidine moiety, which contribute to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating cyclooxygenase (COX) pathways and other signaling cascades.
Key Mechanisms:
- Cyclooxygenase Inhibition : Similar compounds have shown promising results as selective COX-2 inhibitors, which are crucial in managing inflammation and pain .
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, contributing to its potential therapeutic effects .
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of significant findings:
Case Studies
- Anti-inflammatory Activity : A study focused on the synthesis and biological evaluation of related pyrrolidine derivatives highlighted the potential of compounds similar to this compound in reducing inflammation via COX inhibition . These findings suggest that further optimization could enhance selectivity and potency.
- Anticancer Potential : In a recent investigation, derivatives exhibiting structural similarities were tested for their effects on cancer cell proliferation. The results indicated that these compounds could induce apoptosis in tumor cells, providing a basis for further development as anticancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
